molecular formula C4H4N4O4 B2844590 1-methyl-3,4-dinitro-1H-pyrazole CAS No. 66296-67-1

1-methyl-3,4-dinitro-1H-pyrazole

Cat. No.: B2844590
CAS No.: 66296-67-1
M. Wt: 172.1
InChI Key: VDTOUIPOAUVOLP-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dinitro-1H-pyrazole is a chemical compound known for its explosive properties. It appears as a yellow crystalline substance and is capable of burning in air, releasing toxic gases. Due to its instability, it requires careful handling and storage to avoid impact or friction. This compound is primarily used in the production of explosives and propellants .

Preparation Methods

The synthesis of 1-methyl-3,4-dinitro-1H-pyrazole typically involves nitration reactions and the formation of the pyrazole ring. One method involves the nitration of pyrazole in a mixture of concentrated nitric acid, trifluoroacetic anhydride, and fuming sulfuric acid at temperatures between 30-33°C for about 2 hours . Industrial production methods are not widely documented, but they likely follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

1-Methyl-3,4-dinitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: Reduction of nitro groups can be achieved using reagents like hydrogen gas in the presence of a catalyst or other reducing agents.

    Substitution: Nucleophilic substitution reactions can occur, particularly involving the nitro groups. .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-Methyl-3,4-dinitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-methyl-3,4-dinitro-1H-pyrazole exerts its effects is primarily related to its explosive properties. Upon ignition or impact, the compound decomposes rapidly, releasing gases and energy. The molecular targets and pathways involved in this process are related to the breaking of chemical bonds within the pyrazole ring and the nitro groups, leading to the formation of smaller, gaseous molecules .

Comparison with Similar Compounds

1-Methyl-3,4-dinitro-1H-pyrazole can be compared with other nitropyrazole derivatives, such as:

These compounds share similar structural features and energetic properties but differ in their specific applications and stability profiles. This compound is unique due to its specific substitution pattern and the resulting balance of stability and reactivity.

Properties

IUPAC Name

1-methyl-3,4-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-6-2-3(7(9)10)4(5-6)8(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTOUIPOAUVOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66296-67-1
Record name 1-methyl-3,4-dinitro-1H-pyrazole
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